![molecular formula C37H35N3O8 B14760752 N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound is often used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including antiviral and anticancer studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce functional groups that can be used in further chemical synthesis.
Reduction: This reaction can be used to remove protective groups or to modify the nucleoside for specific applications.
Substitution: This reaction can replace one functional group with another, allowing for the customization of the nucleoside for specific research needs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
科学的研究の応用
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies of DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools
作用機序
The mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerases and the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxycytidine
Uniqueness
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and make it a valuable tool in nucleic acid research and therapeutic development .
特性
分子式 |
C37H35N3O8 |
|---|---|
分子量 |
649.7 g/mol |
IUPAC名 |
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33+,35-/m1/s1 |
InChIキー |
KCLOEKUQZJAMFG-RWJNZVCKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


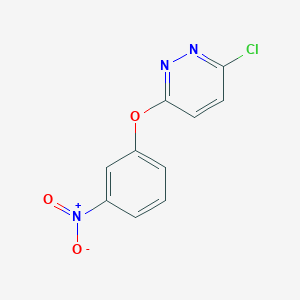
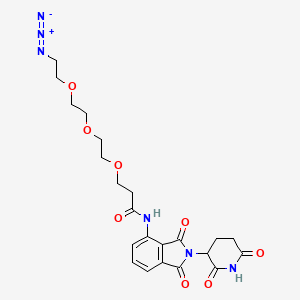


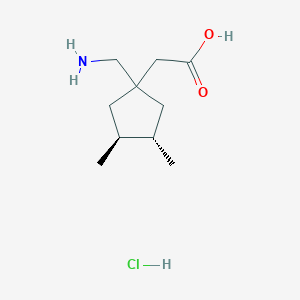
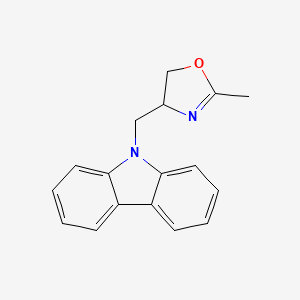
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)

![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
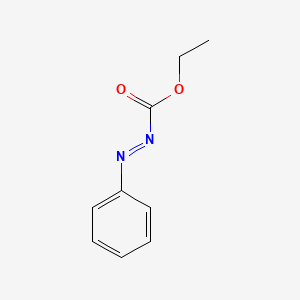

![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)


